Lenvatinib-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H19ClN4O4 |

|---|---|

Molecular Weight |

430.9 g/mol |

IUPAC Name |

4-[3-chloro-4-[(2,2,3,3-tetradeuteriocyclopropyl)carbamoylamino]phenoxy]-7-methoxyquinoline-6-carboxamide |

InChI |

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28)/i2D2,3D2 |

InChI Key |

WOSKHXYHFSIKNG-RRVWJQJTSA-N |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC(=O)NC2=C(C=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)C(=O)N)Cl)[2H] |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Lenvatinib-d4 chemical properties and stability

An In-Depth Technical Guide to the Chemical Properties and Stability of Lenvatinib-d4

Introduction

This compound is the deuterated form of Lenvatinib, an oral multi-targeted tyrosine kinase inhibitor.[1] Lenvatinib targets a range of receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression, including Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1-3), Fibroblast Growth Factor (FGF) receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET.[2][3] Due to its isotopic labeling, this compound serves as an essential internal standard for the quantification of Lenvatinib in biological matrices by mass spectrometry-based assays, such as GC- or LC-MS.[2] This guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies related to this compound for researchers and drug development professionals.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound with physical properties closely matching its non-deuterated counterpart. Key chemical identifiers and properties are summarized below.

| Property | Value | Reference(s) |

| Formal Name | 4-[3-chloro-4-[[(cyclopropyl-2,2,3,3-d4-amino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide | [2] |

| CAS Number | 2264050-65-7 | [2] |

| Molecular Formula | C₂₁H₁₅D₄ClN₄O₄ | [2][4][5] |

| Molecular Weight | 430.9 g/mol | [2][6] |

| Monoisotopic Mass | 430.1345898 Da | [6] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [2] |

| Synonyms | E7080-d4, 4-[3-Chloro-4-[(cyclopropylaminocarbonyl)amino]phenoxy]-7-methoxy-6-quinolinecarboxamide-d4 | [1][4] |

| SMILES | COC(C(C(N)=O)=C1)=CC2=C1C(OC3=CC(Cl)=C(NC(NC4C([2H])([2H])C4([2H])[2H])=O)C=C3)=CC=N2 | [2][5] |

| InChI Key | WOSKHXYHFSIKNG-RRVWJQJTSA-N | [2] |

Solubility and Storage

Proper storage and handling are critical to maintain the integrity and stability of this compound. The compound is typically supplied as a solid.

| Condition | Recommendation | Reference(s) |

| Solid (Powder) | Store at -20°C for up to 3 years or at 4°C for up to 2 years. | [1][2][7] |

| In Solvent | Store at -80°C for up to 6 months or at -20°C for up to 1 month. | [1] |

| Shipping | Shipped at ambient room temperature in the continental US; conditions may vary for other locations. | [1][2][7] |

| Solubility | Soluble in DMSO (≥12.78 mg/mL), DMF, and Methanol. | [1][2] |

Note: The manufacturer cautions that hygroscopic DMSO can significantly impact the solubility of the product.[1]

Stability Profile

While specific degradation studies for this compound are not extensively published, the stability of the parent compound, Lenvatinib, provides a strong indication of its likely behavior under stress conditions. Lenvatinib has been shown to be sensitive to hydrolysis but relatively stable under other conditions.

| Stress Condition | Observation | Reference(s) |

| Acidic Hydrolysis | Sensitive; degradation products (DP I and IV) were observed. | [8] |

| Alkaline Hydrolysis | Sensitive; degradation products (DP II, III, and V) were detected. | [8] |

| Neutral Hydrolysis | Comparatively stable. | [8] |

| Oxidative | Comparatively stable. | [8] |

| Thermal | Comparatively stable; no decomposition if used according to specifications. | [8] |

| Photolytic | Comparatively stable. | [8] |

The susceptibility to hydrolysis highlights the need for careful control of pH and moisture when preparing solutions or designing liquid formulations.[8]

Experimental Protocols

As this compound is primarily used as an internal standard, its analytical characterization is crucial. The following protocols are based on established methods for the analysis of Lenvatinib.

Purity and Stability Assessment by RP-HPLC

This method can be used for routine analysis and to monitor the stability of this compound in bulk and pharmaceutical forms.

-

Instrumentation: Waters HPLC with Auto-Sampler (e.g., Separation module 2695) and a Photo Diode Array (PDA) detector.[9][10]

-

Column: Thermosil C18 (4.5 x 150 mm, 5.0 µm particle size).[9][10]

-

Mobile Phase: A mixture of Methanol and Water (65:35% v/v).[9][10]

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol).

-

Prepare working standards by diluting the stock solution with the mobile phase to achieve concentrations within a linear range (e.g., 30 µg/mL - 150 µg/mL for Lenvatinib).[9]

-

Filter all solutions through a 0.22 µm filter before injection.

-

Inject the samples into the HPLC system and record the chromatograms.

-

The purity is determined by calculating the area percentage of the principal peak relative to the total peak area. For stability studies, the peak area of this compound is monitored over time under various stress conditions.

-

Stress Degradation Protocol

To evaluate the intrinsic stability of this compound, forced degradation studies can be performed based on ICH guidelines.

-

Acid Hydrolysis: Incubate the drug solution in 0.1 N HCl at 80°C for a specified period.

-

Alkaline Hydrolysis: Incubate the drug solution in 0.1 N NaOH at 80°C for a specified period.

-

Neutral Hydrolysis: Reflux the drug solution in water at 80°C.

-

Oxidative Degradation: Treat the drug solution with 3-30% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for several hours.

-

Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) or sunlight.

After exposure, samples are neutralized (if necessary), diluted, and analyzed by the RP-HPLC method described above to quantify the remaining parent compound and identify degradation products.

Mechanism of Action and Metabolism

Lenvatinib functions by inhibiting multiple RTKs, thereby blocking key signaling pathways involved in cell proliferation and angiogenesis.[3]

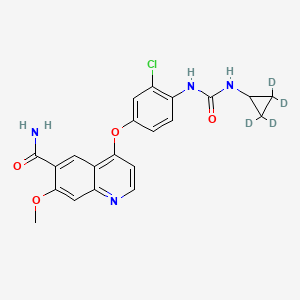

Caption: Lenvatinib inhibits multiple RTKs, blocking pro-oncogenic signaling.

The metabolism of Lenvatinib is complex, involving primary pathways mediated by Cytochrome P450 3A (CYP3A) and aldehyde oxidase (AO), as well as a unique glutathione (GSH) conjugation pathway observed in monkeys.[3][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Lenvatinib | C21H19ClN4O4 | CID 9823820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | CAS | LGC Standards [lgcstandards.com]

- 6. This compound | C21H19ClN4O4 | CID 162640490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | TargetMol [targetmol.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 10. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 11. Unique metabolic pathway of [(14)C]lenvatinib after oral administration to male cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Isotopic Purity of Lenvatinib-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Lenvatinib-d4, a deuterated analog of the multi-targeted tyrosine kinase inhibitor, Lenvatinib. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and metabolic studies.

Introduction

Lenvatinib is a potent oral inhibitor of multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes. Its deuterated counterpart, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[1][2] The incorporation of deuterium atoms provides a distinct mass shift without significantly altering the molecule's chemical properties, making it an ideal tool for sensitive and accurate bioanalytical assays.

Synthesis of this compound

The synthesis of this compound mirrors the synthetic strategies employed for Lenvatinib, with the key difference being the introduction of deuterium atoms via a deuterated precursor. The most logical and efficient approach involves the use of cyclopropylamine-d4 in the final urea formation step. A plausible synthetic pathway is outlined below.

Synthetic Pathway

The synthesis can be conceptualized as a two-part process: the preparation of the quinoline core and the deuterated side chain, followed by their coupling.

References

Lenvatinib: A Comprehensive Technical Guide to its Mechanism of Action for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Lenvatinib, a multi-kinase inhibitor pivotal in the treatment of various solid tumors. Tailored for researchers, scientists, and drug development professionals, this document elucidates the molecular interactions, cellular effects, and signaling pathways modulated by Lenvatinib, supported by quantitative data, detailed experimental methodologies, and visual representations of complex biological processes.

Introduction

Lenvatinib is an oral receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-tumor activity across a range of malignancies, including hepatocellular carcinoma, thyroid cancer, and renal cell carcinoma.[1][2] Its efficacy stems from its ability to simultaneously target multiple key signaling pathways implicated in tumor progression, angiogenesis, and metastasis. This guide will dissect the intricate mechanisms through which Lenvatinib exerts its therapeutic effects.

Molecular Targets and Binding Kinetics

Lenvatinib's primary mechanism of action involves the inhibition of several receptor tyrosine kinases. Extensive biochemical assays have quantified its potent inhibitory activity against Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT proto-oncogene receptor tyrosine kinase (KIT), and the Rearranged during Transfection (RET) proto-oncogene.[1][2][3][4]

Crystallographic studies have revealed that Lenvatinib exhibits a distinct Type V binding mode to the ATP-binding site of VEGFR2.[3][5] This unique interaction, involving both the ATP-binding site and a neighboring region via its cyclopropane ring, contributes to its rapid and potent inhibition of kinase activity.[3]

Quantitative Inhibition Data

The inhibitory potency of Lenvatinib against its key targets has been determined through various in vitro kinase assays, with the resulting half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) summarized below.

| Target | IC50 (nM) | Ki (nM) |

| VEGFR1 (Flt-1) | 22[4][6] | 1.3[7] |

| VEGFR2 (KDR) | 4.0[4][6] | 0.74[7] |

| VEGFR3 (Flt-4) | 5.2[4][6] | 0.71[7] |

| FGFR1 | 46[4][6] | 22[7] |

| FGFR2 | - | 8.2[7] |

| FGFR3 | - | 15[7] |

| PDGFRα | 51[4][6] | - |

| PDGFRβ | 39[4] | - |

| KIT | 100[4] | 11[7] |

| RET | - | 1.5[7] |

Signaling Pathway Inhibition

By targeting multiple RTKs, Lenvatinib disrupts critical downstream signaling cascades that drive tumor growth and angiogenesis. The primary pathways affected are the MAPK and PI3K/Akt pathways.

VEGFR Signaling Pathway

The inhibition of VEGFRs, particularly VEGFR2, is central to Lenvatinib's anti-angiogenic effects. By blocking VEGF-mediated signaling, Lenvatinib prevents the proliferation and migration of endothelial cells, thereby inhibiting the formation of new blood vessels that supply tumors with essential nutrients and oxygen.

FGFR Signaling Pathway

Lenvatinib's inhibition of FGFRs is crucial for its direct anti-proliferative effects on tumor cells, particularly in cancers with aberrant FGFR signaling. This action disrupts downstream MAPK and PI3K/Akt signaling, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The characterization of Lenvatinib's mechanism of action relies on a suite of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Kinase Inhibition Assays

Objective: To determine the in vitro inhibitory activity of Lenvatinib against purified kinase enzymes.

A. Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay (e.g., for VEGFR, FGFR)

-

Reagent Preparation:

-

Prepare a serial dilution of Lenvatinib in DMSO.

-

Dilute the kinase and biotinylated substrate in the appropriate kinase buffer.

-

Prepare ATP solution in kinase buffer.

-

Prepare the detection mixture containing Europium cryptate-labeled anti-phospho-specific antibody and XL665-conjugated streptavidin in detection buffer containing EDTA.

-

-

Kinase Reaction:

-

In a 384-well plate, add 2 µL of the Lenvatinib dilution or DMSO (control).

-

Add 4 µL of the kinase/substrate mixture.

-

Initiate the reaction by adding 4 µL of ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction and initiate detection by adding 10 µL of the detection mixture.

-

Incubate for 60 minutes at room temperature in the dark.

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

-

Plot the HTRF ratio against the Lenvatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

B. Enzyme-Linked Immunosorbent Assay (ELISA) for Kinase Activity

-

Plate Coating:

-

Coat a 96-well plate with a substrate-specific capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

-

Kinase Reaction:

-

In a separate plate, perform the kinase reaction as described for the HTRF assay (without biotinylated substrate).

-

-

Detection:

-

Transfer the kinase reaction mixture to the coated ELISA plate and incubate for 1-2 hours at room temperature.

-

Wash the plate.

-

Add a phospho-specific primary antibody and incubate for 1-2 hours.

-

Wash the plate.

-

Add an HRP-conjugated secondary antibody and incubate for 1 hour.

-

Wash the plate.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Plot the absorbance against the Lenvatinib concentration to determine the IC50 value.

-

Cell-Based Proliferation Assays

Objective: To assess the anti-proliferative effect of Lenvatinib on cancer cell lines.

A. CCK-8/WST-8 Assay

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of Lenvatinib or DMSO (vehicle control) for 48-72 hours.

-

-

Assay:

-

Add 10 µL of CCK-8 or WST-8 solution to each well.

-

Incubate for 1-4 hours at 37°C.

-

-

Measurement:

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the control and plot against Lenvatinib concentration to determine the IC50 value.

-

B. BrdU Incorporation Assay

-

Cell Seeding and Treatment:

-

Follow the same procedure as for the CCK-8 assay.

-

-

BrdU Labeling:

-

During the final 2-4 hours of treatment, add BrdU labeling solution to each well.

-

-

Fixation and Denaturation:

-

Fix the cells with a fixing solution (e.g., 4% paraformaldehyde).

-

Denature the DNA with 2N HCl to expose the incorporated BrdU.

-

-

Detection:

-

Incubate with an anti-BrdU antibody.

-

Incubate with an HRP-conjugated secondary antibody.

-

Add TMB substrate and stop the reaction.

-

-

Measurement and Analysis:

-

Measure the absorbance at 450 nm and determine the IC50 value as described above.

-

Conclusion

Lenvatinib's mechanism of action is characterized by its potent and multi-targeted inhibition of key receptor tyrosine kinases involved in tumor angiogenesis and proliferation. Its unique binding mode and broad-spectrum activity against VEGFR, FGFR, and other RTKs result in the effective blockade of downstream MAPK and PI3K/Akt signaling pathways. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of Lenvatinib and other novel kinase inhibitors, facilitating further advancements in targeted cancer therapy.

References

- 1. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 2. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. dojindo.co.jp [dojindo.co.jp]

- 5. Aberrant activation of the PI3K/AKT/HIF-1α pathway promotes glycolysis and lenvatinib resistance in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Lenvatinib-d4 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed explanation of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Lenvatinib-d4. This compound is the deuterium-labeled form of Lenvatinib, a multi-kinase inhibitor used in cancer therapy. The deuterated standard is essential for quantitative bioanalytical assays, such as those using mass spectrometry, where it serves as an internal standard.

Data Presentation: Summary of Quantitative Data

A Certificate of Analysis for a reference standard like this compound provides critical information about its identity, purity, and quality. The data is typically presented in a tabular format for clarity and easy comparison against specifications.

Table 1: Typical Certificate of Analysis Data for this compound [1]

| Test Parameter | Specification | Methodology | Purpose |

| Appearance | Off-white to pink solid | Visual Inspection | Confirms the physical state and appearance of the material. |

| Molecular Formula | C₂₁H₁₅D₄ClN₄O₄ | Elemental Analysis | Verifies the elemental composition of the molecule. |

| Molecular Weight | 430.88 | Mass Spectrometry | Confirms the mass of the molecule, accounting for the deuterium atoms. |

| ¹H NMR Spectrum | Consistent with structure | ¹H NMR Spectroscopy | Confirms the chemical structure and the position of deuterium labeling. |

| LCMS | Consistent with structure | LC-MS | Confirms both the retention time and mass, providing a high degree of confidence in the compound's identity. |

| Purity (HPLC) | ≥99.5% | HPLC | Quantifies the percentage of the desired compound, separating it from any impurities. |

| Isotopic Enrichment | ≥99% (e.g., d₄=99.85%) | Mass Spectrometry | Determines the percentage of the deuterated form relative to the non-deuterated and partially deuterated forms. |

Experimental Protocols: Detailed Methodologies

The analytical methods cited in the CoA are based on standardized and validated protocols. Below are detailed methodologies representative of those used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method separates this compound from potential impurities, allowing for accurate purity determination.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.

-

Column: A reversed-phase C18 column (e.g., YMC C18, 4.6 x 150 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A typical mobile phase is a 30:70 (v/v) mixture of water and methanol. The mobile phase should be filtered through a 0.22 µm filter and degassed prior to use.

-

Flow Rate: A constant flow rate, typically 0.6 mL/min, is maintained.

-

Column Temperature: The analysis is usually performed at ambient temperature.

-

Injection Volume: A 20 µL injection volume is standard.

-

Detection: The detector is set to a wavelength where Lenvatinib has high absorbance, typically 240 nm.

-

Data Analysis: The area of the this compound peak is measured and expressed as a percentage of the total peak area in the chromatogram to determine the purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity and Isotopic Enrichment

LC-MS is a powerful technique that confirms the identity and isotopic purity of this compound.

-

Liquid Chromatography: The LC setup is similar to the HPLC protocol described above, designed to deliver a pure peak of the analyte into the mass spectrometer.

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in the positive ion mode is typically used.

-

Mass Analyzer: A tandem mass spectrometer (MS/MS) allows for the selection of a specific parent ion and the analysis of its fragments.

-

Multiple Reaction Monitoring (MRM): This mode is used for high specificity and sensitivity. The mass spectrometer is set to monitor the transition of the parent ion to a specific daughter ion.

-

For Lenvatinib (unlabeled): m/z 427.1 → 370

-

For this compound (internal standard): m/z 431.1 → 370

-

-

-

Data Analysis:

-

Identity Confirmation: The presence of a peak at the correct retention time with the expected parent ion mass (m/z 431.1) confirms the identity of this compound.

-

Isotopic Enrichment: By analyzing the relative intensities of the signals for the d4 (m/z 431.1) and d0 (m/z 427.1) forms, the isotopic purity can be accurately calculated.

-

¹H NMR Spectroscopy for Structural Confirmation

¹H NMR is used to confirm the molecular structure and verify the location of the deuterium labels.

-

Sample Preparation: 5-10 mg of the this compound sample is dissolved in approximately 0.7 mL of a deuterated solvent, commonly dimethyl sulfoxide-d₆ (DMSO-d₆), as Lenvatinib is soluble in DMSO.[2][3] The solution is then transferred to a 5 mm NMR tube.[4]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) is used.[5]

-

Acquisition Parameters:

-

Experiment: A standard 1D proton experiment is performed.

-

Temperature: The sample is analyzed at room temperature.

-

Referencing: The solvent peak (DMSO at ~2.50 ppm) is used as a reference.

-

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic peaks of the Lenvatinib structure. For this compound, the signals corresponding to the protons on the cyclopropylamine moiety, which have been replaced by deuterium, will be absent. This absence confirms the successful and specific deuteration of the molecule.

Mandatory Visualization: Signaling Pathways and Workflows

Lenvatinib Mechanism of Action: Inhibition of Key Signaling Pathways

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that blocks several signaling pathways crucial for tumor growth and angiogenesis. The diagram below illustrates the primary targets of Lenvatinib.

Caption: Lenvatinib inhibits multiple RTKs and their downstream pathways.

Experimental Workflow for this compound Analysis

The logical flow of analysis for a this compound reference standard ensures its quality and suitability for its intended use.

References

Deuterated Lenvatinib: A Technical Guide to a Potential Next-Generation Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lenvatinib is a potent multi-tyrosine kinase inhibitor (TKI) approved for the treatment of several cancers, including thyroid, renal cell, and hepatocellular carcinoma.[1][2] Its mechanism of action involves the inhibition of vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and other kinases crucial for tumor growth and angiogenesis.[3] Despite its efficacy, opportunities may exist to enhance its pharmacokinetic profile, potentially leading to improved therapeutic outcomes. This technical guide explores the prospective development of a deuterated form of lenvatinib. By strategically replacing hydrogen atoms with deuterium at sites of metabolic vulnerability, it is hypothesized that the metabolic rate of lenvatinib can be slowed, leading to a more favorable pharmacokinetic profile. This document provides a comprehensive overview of lenvatinib's metabolism, a rationale for deuteration, proposed experimental protocols for the synthesis and evaluation of a deuterated analog, and a comparative (partially hypothetical) data summary.

Introduction to Lenvatinib and the Rationale for Deuteration

Lenvatinib exerts its anti-cancer effects by targeting multiple signaling pathways involved in tumorigenesis.[4][5] It is metabolized in the liver primarily by cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase.[1][3][6] This extensive metabolism can influence its plasma concentration and half-life.

The "deuterium kinetic isotope effect" is a well-established principle in medicinal chemistry where the replacement of a carbon-hydrogen bond with a stronger carbon-deuterium bond at a site of enzymatic metabolism can slow down the rate of metabolic reactions.[4] This can lead to several potential advantages, including:

-

Increased half-life and exposure: A slower rate of metabolism can prolong the drug's presence in the body.

-

Reduced dosing frequency: A longer half-life may allow for less frequent administration, improving patient convenience and compliance.

-

Potentially improved safety profile: By altering metabolic pathways, the formation of certain metabolites might be reduced.

Given that lenvatinib undergoes significant metabolism, it represents a promising candidate for deuteration to potentially enhance its therapeutic index.

Lenvatinib Signaling Pathway

Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs) on the cell surface, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and angiogenesis. The diagram below illustrates the key pathways targeted by lenvatinib.

Comparative Pharmacokinetic Data

The following table summarizes the known pharmacokinetic parameters of lenvatinib and the hypothesized parameters for a deuterated version. The values for deuterated lenvatinib are projected based on the expected impact of the kinetic isotope effect on metabolism.

| Parameter | Lenvatinib (Non-deuterated) | Deuterated Lenvatinib (Hypothesized) |

| Metabolism | CYP3A4, Aldehyde Oxidase[1][3] | Slower metabolism by CYP3A4 and Aldehyde Oxidase |

| Half-life (t½) | ~28 hours[3] | > 28 hours |

| Tmax | 1-4 hours[3] | 1-4 hours |

| Bioavailability | ~85% | ~85% |

| Protein Binding | 98-99% | 98-99% |

| Excretion | ~64% feces, ~25% urine[3] | Primarily feces and urine, potentially slower elimination |

Experimental Protocols

Synthesis of Deuterated Lenvatinib

The synthesis of a deuterated lenvatinib analog would involve the use of deuterated starting materials or reagents at the positions identified as susceptible to metabolic oxidation. Based on the known metabolism of lenvatinib, key sites for deuteration would be the N-descyclopropyl and O-desmethyl positions.[7] A generalized synthetic scheme is proposed below.

Detailed Protocol:

-

Synthesis of Deuterated 1-(2-chloro-4-hydroxyphenyl)-3-(cyclopropyl-d4)-urea:

-

React 4-amino-3-chlorophenol with a suitable carbonylating agent (e.g., phenyl chloroformate).

-

React the resulting intermediate with commercially available cyclopropylamine-d4.

-

-

Synthesis of 4-chloro-7-(methoxy-d3)-quinoline-6-carboxamide:

-

Synthesize the quinoline core structure following established literature procedures.

-

Introduce the deuterated methoxy group using a deuterated methylating agent (e.g., iodomethane-d3) in the presence of a suitable base.

-

-

Coupling Reaction:

-

Couple the two deuterated intermediates under basic conditions to yield the final deuterated lenvatinib molecule.

-

-

Purification and Characterization:

-

Purify the final product using column chromatography.

-

Confirm the structure and deuterium incorporation using 1H NMR, 13C NMR, and high-resolution mass spectrometry.

-

In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of deuterated lenvatinib with non-deuterated lenvatinib in human liver microsomes.

Protocol:

-

Incubation: Incubate deuterated and non-deuterated lenvatinib (1 µM) with human liver microsomes (0.5 mg/mL) and an NADPH-generating system at 37°C.

-

Time Points: Collect samples at 0, 5, 15, 30, and 60 minutes.

-

Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

In Vivo Pharmacokinetic Study in Rodents

Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated lenvatinib in rats.

Protocol:

-

Dosing: Administer a single oral dose of deuterated or non-deuterated lenvatinib (e.g., 10 mg/kg) to male Sprague-Dawley rats.

-

Blood Sampling: Collect blood samples via tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.

-

Plasma Preparation: Centrifuge blood samples to obtain plasma.

-

Bioanalysis: Quantify the plasma concentrations of the parent drug and major metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t½, using non-compartmental analysis.

Conclusion and Future Directions

The development of a deuterated version of lenvatinib presents a compelling opportunity to improve upon a clinically validated anti-cancer agent. By leveraging the kinetic isotope effect, a deuterated analog has the potential to exhibit a more favorable pharmacokinetic profile, which could translate into improved efficacy, safety, and patient compliance. The experimental protocols outlined in this guide provide a roadmap for the synthesis and preclinical evaluation of such a compound. Further studies will be necessary to fully characterize the pharmacological properties of deuterated lenvatinib and to determine its potential clinical benefits.

References

- 1. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. deuteroncology.com [deuteroncology.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oxidative metabolic pathway of lenvatinib mediated by aldehyde oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The impact of individual human cytochrome P450 enzymes on oxidative metabolism of anticancer drug lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]

Lenvatinib-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Lenvatinib-d4, a deuterated analog of the multi-kinase inhibitor Lenvatinib. It is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental insights, and pathway visualizations.

Core Compound Data

This compound, the deuterated form of Lenvatinib, is primarily utilized as an internal standard for the quantification of Lenvatinib in various analytical methodologies, such as GC- or LC-MS.[1] Its physical and chemical properties are crucial for accurate experimental design and execution.

| Parameter | Value | Source(s) |

| CAS Number | 2264050-65-7 | [1][2] |

| Molecular Formula | C₂₁H₁₅D₄ClN₄O₄ | [1][3][4][5][6] |

| Molecular Weight | 430.9 g/mol | [1][7] |

| Synonyms | 4-[3-Chloro-4-[[(cyclopropyl-2,2,3,3-d₄-amino)carbonyl]amino]phenoxy]-7-methoxy-6-quinolinecarboxamide | [1] |

Experimental Protocols

This compound is instrumental in pharmacokinetic (PK) and bioanalytical assays due to its near-identical chemical properties to Lenvatinib, with the key difference being the mass. This allows it to be distinguished in mass spectrometry, making it an ideal internal standard for accurate quantification of the parent drug in biological matrices.

General Protocol for Quantification of Lenvatinib in Biological Samples using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general methodology. Specific parameters such as column type, mobile phase composition, and mass spectrometer settings should be optimized for the specific instrumentation and matrix being used.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma/serum/tissue homogenate, add 10 µL of this compound internal standard working solution (concentration will depend on the expected range of Lenvatinib concentrations).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions (Example)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate Lenvatinib from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometric Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lenvatinib: Precursor ion > Product ion (to be determined based on the instrument).

-

This compound: Precursor ion > Product ion (to be determined, will be shifted by +4 Da from Lenvatinib).

-

-

Data Analysis: The concentration of Lenvatinib in the sample is determined by calculating the peak area ratio of Lenvatinib to this compound and comparing it to a standard curve.

Signaling Pathways

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that primarily targets VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.[2] By inhibiting these receptor tyrosine kinases, Lenvatinib disrupts downstream signaling pathways crucial for tumor growth, angiogenesis, and metastasis.

Lenvatinib's Mechanism of Action: Inhibition of Key Signaling Pathways

The following diagram illustrates the primary signaling pathways inhibited by Lenvatinib.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. vivanls.com [vivanls.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. veeprho.com [veeprho.com]

- 6. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 7. This compound | C21H19ClN4O4 | CID 162640490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Lenvatinib: A Technical Guide to its Kinase Targets and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenvatinib is an orally available, multiple-receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant clinical activity in a variety of solid tumors.[1][2] Its mechanism of action is centered on the inhibition of key signaling pathways involved in pathogenic angiogenesis, tumor growth, and cancer progression.[3][4][5] This technical guide provides an in-depth overview of Lenvatinib's target kinases, the signaling cascades it disrupts, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action

Lenvatinib exerts its anti-tumor effects by targeting a specific set of receptor tyrosine kinases. By binding to the ATP-binding site of these kinases, Lenvatinib effectively blocks downstream signaling, leading to the inhibition of cell proliferation, migration, and angiogenesis.[1][6]

Primary Kinase Targets

Lenvatinib's primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), the KIT proto-oncogene, and the RET proto-oncogene.[1][3][4][7][8][9][10] The inhibition of these kinases disrupts critical pathways for tumor growth and neovascularization.[5][8][9]

Quantitative Kinase Inhibition

The inhibitory activity of Lenvatinib against its target kinases has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) being key parameters. The following tables summarize the available quantitative data for Lenvatinib's kinase inhibition.

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| VEGFR1 (Flt-1) | 22 | Cell-free | [2][11] |

| VEGFR2 (KDR) | 4.0 | Cell-free | [2][11] |

| VEGFR3 (Flt-4) | 5.2 | Cell-free | [2][11] |

| FGFR1 | 46 | Cell-free | [2][11] |

| PDGFRα | 51 | Cell-free | [2] |

| PDGFRβ | 39 | Cell-free | [2][12] |

| KIT | 100 | Cell-free | [11] |

| RET | 35 | Cell-free | [12] |

| Target Kinase | Ki (nM) | Reference |

| VEGFR2 | 1.3 | [13] |

| FGFR1 | 0.7 | [13] |

| PDGFRβ | 1.7 | [13] |

| KIT | 1.7 | [13] |

| RET | 1.3 | [13] |

Disrupted Signaling Pathways

Lenvatinib's inhibition of its target kinases leads to the downregulation of several critical downstream signaling pathways. The most prominent of these are the RAS-RAF-MEK-ERK and the PI3K-Akt pathways, both of which are central to cell proliferation, survival, and differentiation.[14]

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis. Lenvatinib's potent inhibition of VEGFR1, VEGFR2, and VEGFR3 blocks the pro-angiogenic signals mediated by VEGF, thereby inhibiting the formation of new blood vessels that tumors need to grow and metastasize.[5][9]

References

- 1. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]

- 2. Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of Lenvatinib treatment on the cell cycle and microRNA profile in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Evaluating the Effect of Lenvatinib on Sorafenib-Resistant Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ar.iiarjournals.org [ar.iiarjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. A Broad Range High-Throughput Assay for Lenvatinib Using Ultra-High Performance Liquid Chromatography Coupled to Tandem… [ouci.dntb.gov.ua]

- 10. resources.revvity.com [resources.revvity.com]

- 11. m.youtube.com [m.youtube.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. accessdata.fda.gov [accessdata.fda.gov]

An In-depth Technical Guide to the Solubility of Lenvatinib-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Lenvatinib-d4, a deuterated form of the multi-kinase inhibitor Lenvatinib. Understanding the solubility of this compound in various organic solvents is critical for a wide range of applications in drug discovery and development, including analytical method development, formulation studies, and in vitro/in vivo assay design.

Core Data Presentation: Solubility of Lenvatinib

The following tables summarize the available solubility data for Lenvatinib and its mesylate salt in various organic solvents.

Table 1: Qualitative and Quantitative Solubility of Lenvatinib

| Solvent | Solubility | Concentration | Temperature |

| Dimethyl Sulfoxide (DMSO) | Soluble | ~1 mg/mL | Not Specified |

| Dimethylformamide (DMF) | Soluble | ~1 mg/mL | Not Specified |

| Ethanol | Insoluble | <1 mg/mL | 25°C[1] |

| Water | Insoluble | - | 25°C[1] |

| DMSO:PBS (pH 7.2) (1:5) | Sparingly Soluble | ~0.16 mg/mL | Not Specified[2] |

Table 2: Solubility of Lenvatinib Mesylate in Various Organic Solvents at 318.15 K (45°C)

| Solvent | Mole Fraction (x1) |

| N,N-Dimethylformamide (DMF) | 7.91 x 10⁻² |

| Cyclohexanone | 2.81 x 10⁻² |

| 1,4-Dioxane | 2.69 x 10⁻² |

| Acetone | 7.04 x 10⁻³ |

| Ethyl Acetate | 4.20 x 10⁻³ |

| n-Propanol | 3.69 x 10⁻³ |

| Isobutanol | 3.38 x 10⁻³ |

| Methanol | 3.17 x 10⁻³ |

| n-Butanol | 3.03 x 10⁻³ |

| Ethanol | 2.83 x 10⁻³ |

| Isopropanol | 2.69 x 10⁻³ |

| Acetonitrile | 1.15 x 10⁻³ |

Data from a study on the solubility of Lenvatinib mesylate, which provides a detailed analysis of its thermodynamic properties in different solvents[3].

Table 3: Qualitative Solubility of Lenvatinib Mesylate

| Solvent | Solubility |

| Acetic Acid | Sparingly Soluble[4] |

| Water | Slightly Soluble[4] |

| N,N-Dimethylformamide (DMF) | Slightly Soluble[4] |

| Methanol | Slightly Soluble[4] |

| N-Methylpyrrolidone | Slightly Soluble[4] |

| Pyridine | Slightly Soluble[4] |

| 1,3-Dimethyl-2-imidazolidinone | Very Slightly Soluble[4] |

| Acetonitrile | Practically Insoluble[4] |

| Dehydrated Ethanol | Practically Insoluble[4] |

| 1-Propanol | Practically Insoluble[4] |

| 2-Propanol | Practically Insoluble[4] |

| 1-Octanol | Practically Insoluble[4] |

| Isopropyl Acetate | Practically Insoluble[4] |

Experimental Protocols: Determining Solubility

The determination of a compound's solubility is a fundamental aspect of pre-formulation and drug development. The two primary methods for solubility assessment are the kinetic and thermodynamic solubility assays.

1. Kinetic Solubility Assay

This high-throughput method is often employed in the early stages of drug discovery for rapid screening of compounds. It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.

Experimental Workflow:

Detailed Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Dispense a small volume of the DMSO stock solution into the wells of a microtiter plate.

-

Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 2 hours) with shaking.

-

Separation of Undissolved Compound: After incubation, separate the precipitated compound from the soluble fraction by filtration or centrifugation.

-

Quantification: Analyze the concentration of this compound in the filtrate or supernatant using a suitable analytical method such as high-performance liquid chromatography with UV detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed or as the quantified concentration in the saturated solution.

2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of a compound, which is the concentration of a saturated solution when excess solid is in equilibrium with the solution. It is considered the "gold standard" for solubility measurement and is crucial for later-stage drug development and formulation.

Experimental Workflow:

Detailed Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the organic solvent of interest. The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate the samples for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a filter that does not adsorb the compound.

-

Quantification: Dilute the saturated supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method like HPLC-UV or LC-MS.

-

Data Analysis: The thermodynamic solubility is the measured concentration of the saturated solution, typically reported in mg/mL or molarity.

Signaling Pathways Inhibited by Lenvatinib

Lenvatinib is a multi-targeted tyrosine kinase inhibitor that disrupts key signaling pathways involved in tumor growth, angiogenesis, and cancer progression.

VEGFR and FGFR Signaling Pathways:

Lenvatinib exerts its therapeutic effects by inhibiting multiple receptor tyrosine kinases (RTKs). Primarily, it targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3) and Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3, and FGFR4). By blocking the ATP-binding site of these receptors, Lenvatinib prevents their phosphorylation and activation, thereby inhibiting downstream signaling cascades such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways. This leads to the suppression of tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

In addition to VEGFR and FGFR, Lenvatinib also inhibits other RTKs implicated in oncogenesis, including Platelet-Derived Growth Factor Receptor alpha (PDGFRα), KIT, and RET proto-oncogene. This multi-targeted approach contributes to its broad anti-tumor activity.

References

Understanding the Isotope Effects of Lenvatinib-d4 in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use and potential isotope effects of Lenvatinib-d4 in mass spectrometry-based bioanalysis. It details the established role of this compound as an internal standard, explores the theoretical basis for kinetic isotope effects based on Lenvatinib's metabolic pathways, and provides detailed experimental protocols and data for its quantification.

Introduction to Isotope Effects in Drug Analysis

In pharmaceutical analysis, stable isotope-labeled compounds, such as this compound, are considered the gold standard for use as internal standards (IS) in quantitative mass spectrometry assays. The substitution of hydrogen with its heavier isotope, deuterium, results in a molecule with a higher mass but nearly identical physicochemical properties to the parent drug. This similarity ensures that the deuterated standard co-elutes with the analyte and experiences similar ionization efficiency and matrix effects, thereby providing accurate correction for variations during sample preparation and analysis.

However, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . If the C-H bond is cleaved during a rate-determining step of a metabolic reaction, substituting hydrogen with deuterium can slow down the reaction rate.[1] This potential alteration of pharmacokinetics is a key consideration in drug development and bioanalysis.[1][2]

Lenvatinib: Mechanism of Action and Metabolism

Lenvatinib is a multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer therapy by blocking key signaling pathways involved in cell proliferation and angiogenesis.[3][4][5] It primarily inhibits vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the KIT and RET proto-oncogenes.[6]

The metabolism of Lenvatinib is complex and occurs primarily through enzymatic processes involving cytochrome P450 3A (CYP3A) and aldehyde oxidase, as well as non-enzymatic pathways.[3] The main biotransformation routes include hydrolysis, oxidation, N-oxidation, and dealkylation.[7] Understanding these pathways is critical for predicting where the deuterium substitution in this compound might influence its metabolic fate.

Lenvatinib Signaling Pathway

The diagram below illustrates the key signaling pathways inhibited by Lenvatinib.

This compound in Mass Spectrometry

This compound is widely used as an internal standard for the quantification of Lenvatinib in biological matrices such as plasma.[8] Its utility stems from the assumption that the four deuterium atoms do not significantly alter its chemical behavior during analysis.

Experimental Protocols for Quantification

Below is a typical experimental workflow for the analysis of Lenvatinib in human plasma using this compound.

Detailed Methodology:

A common method involves protein precipitation for sample cleanup.[8]

-

Sample Preparation: To a 100 µL aliquot of human plasma, 20 µL of this compound internal standard solution (in methanol) is added, followed by 300 µL of acetonitrile to precipitate proteins.

-

Extraction: The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Analysis: The supernatant is transferred to an autosampler vial, and a small volume (e.g., 5-10 µL) is injected into the LC-MS/MS system.

-

Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid to promote ionization.[8]

-

Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode (ESI+). The instrument is operated in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both Lenvatinib and this compound.[8]

Mass Spectrometry Data and Fragmentation

The key to specific detection in mass spectrometry is the monitoring of unique mass transitions. The protonated molecules [M+H]+ for Lenvatinib and this compound are selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

Table 1: Quantitative Mass Spectrometry Parameters for Lenvatinib and this compound

| Compound | Precursor Ion (m/z) | Product Ion (Quantifier, m/z) | Product Ions (Qualifier, m/z) | Reference |

| Lenvatinib | 427.1 - 427.6 | 370.0 - 371.0 | 312.2, 344.0 | [8] |

| This compound | 431.5 - 432.1 | 370.4 | 312.4, 217.5 | [8] |

Note: Slight variations in m/z values are reported across different studies, likely due to instrument calibration differences.

The fragmentation patterns for both molecules are very similar, which is expected. The primary fragmentation involves the loss of the cyclopropylamine group from the side chain.[8]

Figure 1: Proposed Fragmentation Pathway of Lenvatinib

Potential Isotope Effects of this compound

While this compound is an excellent internal standard, the deuterium substitution could theoretically lead to a Kinetic Isotope Effect (KIE) if the deuterated positions are involved in a rate-limiting metabolic step. The primary metabolic pathways for Lenvatinib are oxidation and N-dealkylation, reactions often catalyzed by CYP enzymes where C-H bond cleavage is a key step.[3][7]

If one of the four deuterium atoms in this compound is located at a site of enzymatic attack, the stronger C-D bond could slow its metabolism compared to Lenvatinib. This would result in a longer half-life and potentially altered pharmacokinetic profile for the deuterated molecule itself.[1]

However, a review of publicly available literature reveals no specific studies that have quantified the KIE for this compound or compared its pharmacokinetic and pharmacodynamic properties directly against Lenvatinib. The consistent and widespread use of this compound as an internal standard in bioanalytical methods, which rely on the principle of identical behavior, suggests that any such isotope effects are negligible under analytical conditions or do not significantly impact its utility for quantification. For therapeutic applications, where altered metabolism could be beneficial, further studies would be required.

Conclusion

This compound serves as an indispensable tool in the bioanalysis of Lenvatinib, enabling accurate and precise quantification in complex biological matrices. Its physicochemical properties closely mimic those of the parent compound, making it an ideal internal standard for LC-MS/MS assays. While the potential for a kinetic isotope effect exists due to deuterium substitution at sites of metabolism, current analytical methodologies and the lack of specific comparative studies suggest this does not compromise its function as an internal standard. This guide provides researchers with the fundamental data and protocols necessary for the effective use of this compound, while also highlighting the theoretical considerations of isotope effects in the context of drug metabolism.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. research-portal.uu.nl [research-portal.uu.nl]

- 5. researchgate.net [researchgate.net]

- 6. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. targetedonc.com [targetedonc.com]

- 8. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Lenvatinib in Human Plasma using Lenvatinib-d4 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lenvatinib is an oral multi-kinase inhibitor that targets vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT proto-oncogenes.[1][2] By inhibiting these pathways, Lenvatinib demonstrates potent antiangiogenic and antiproliferative properties, making it an effective treatment for various cancers, including differentiated thyroid carcinoma and hepatocellular carcinoma.[2][3]

Given the variability in patient pharmacokinetics, therapeutic drug monitoring (TDM) is crucial for optimizing Lenvatinib dosage to ensure efficacy while minimizing toxicity.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of drugs in biological matrices. The use of a stable isotope-labeled internal standard, such as Lenvatinib-d4, is essential for accurate and precise quantification. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring the reliability of the analytical data.[6]

This application note provides a detailed protocol for the quantification of Lenvatinib in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.[4]

Lenvatinib Signaling Pathway

Lenvatinib exerts its therapeutic effect by blocking multiple signaling pathways involved in tumor growth and angiogenesis.[1][3] The diagram below illustrates the primary targets of Lenvatinib.

References

- 1. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Validation of a Liquid Chromatography-Tandem Mass Spectrometric Assay for Quantitative Analysis of Lenvatinib in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. doaj.org [doaj.org]

- 4. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring | PLOS One [journals.plos.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantitative Analysis of Lenvatinib in Human Plasma using Lenvatinib-d4

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma and thyroid carcinoma. Therapeutic drug monitoring (TDM) of Lenvatinib is crucial for optimizing dosage regimens to ensure efficacy while minimizing toxicity. This document provides a detailed application note and protocol for the quantitative analysis of Lenvatinib in human plasma using a stable isotope-labeled internal standard, Lenvatinib-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A sensitive, rapid, and robust LC-MS/MS method for the quantification of Lenvatinib in human plasma has been developed and validated according to regulatory guidelines.[1][2] The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for variability in sample preparation and instrument response.

Materials and Reagents

-

Lenvatinib reference standard

-

This compound (Internal Standard, IS)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade isopropanol

-

Formic acid (≥98%)

-

Ultrapure water

-

Drug-free human plasma (K2-EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer with a TurboIonSpray® or equivalent electrospray ionization (ESI) source[1]

-

Analytical column: Synergi Fusion RP C18 (e.g., 50 x 2.0 mm, 4 µm) or equivalent[1][2]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare stock solutions of Lenvatinib and this compound in DMSO.[1]

-

Working Solutions:

-

Lenvatinib Calibration Standards: Serially dilute the Lenvatinib stock solution with methanol to prepare working solutions for the calibration curve at concentrations ranging from 0.01 to 40.0 µg/mL.[1]

-

Lenvatinib Quality Control (QC) Samples: Prepare separate working solutions for QC samples by diluting the Lenvatinib stock solution with methanol to final concentrations of 0.03, 1.50, and 30.0 µg/mL.[1]

-

Internal Standard (IS) Working Solution: Dilute the this compound stock solution in methanol with 0.1% formic acid to achieve a final concentration of 50.0 ng/mL. This solution is used for protein precipitation.[1]

-

Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid sample preparation technique suitable for this analysis.[1][2]

-

Aliquot 95 µL of pooled blank human plasma into microcentrifuge tubes.

-

Spike 5 µL of the appropriate Lenvatinib working solution to prepare calibration standards and QC samples. The final concentrations for the calibration curve will be 0.50, 3.00, 15.0, 40.0, 100, 500, 1000, and 2000 ng/mL, and for QCs will be 1.50, 75.0, and 1500 ng/mL.[1]

-

Vortex-mix the samples for 10 seconds.

-

Add the IS working solution for protein precipitation.

-

Vortex-mix and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Other extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be used.[1][3]

Chromatographic Conditions

-

Mobile Phase A: Ultrapure water with 0.1% formic acid (v/v)[1]

-

Mobile Phase B: Methanol/isopropanol (90:10, v/v) with 0.1% formic acid (v/v)[1]

-

Flow Rate: 0.60 mL/min[1]

-

Column Temperature: 50 °C[1]

-

Injection Volume: 5 µL

-

Gradient Elution:

-

Start at 5% Mobile Phase B.

-

Increase to 98% B in 1.50 min.

-

Hold at 98% B for 1.15 min.

-

Return to initial conditions in 0.10 min.

-

Re-equilibrate for 1.25 min.[1]

-

Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1][4]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Data Acquisition and Processing: Use appropriate software for data acquisition and quantification.[1]

Data Presentation

Table 1: Calibration Curve and Linearity

| Parameter | Value | Reference |

| Linearity Range | 0.50–2000 ng/mL | [1][2] |

| Correlation Coefficient (R²) | ≥0.9968 | [1][2] |

| Weighting | 1/x² |

Table 2: Precision and Accuracy of Quality Control Samples

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| LLOQ | 0.50 | ≤20.0 | ≤20.0 | 80.0-120.0 | [2] |

| Low QC | 1.50 | ≤11.3 | ≤11.3 | 96.3-109.0 | [1] |

| Mid QC | 75.0 | ≤11.3 | ≤11.3 | 96.3-109.0 | [1] |

| High QC | 1500 | ≤11.3 | ≤11.3 | 96.3-109.0 | [1] |

Table 3: Recovery and Matrix Effect

| Parameter | Lenvatinib | Reference |

| Recovery | ≥95.6% | [1][2] |

| Internal Standard Normalized Matrix Effect (%CV) | ≤2.8% | [1][2] |

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of Lenvatinib in human plasma.

Caption: Logical relationship of bioanalytical method validation experiments and their acceptance criteria.

References

- 1. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A rapid, simple and sensitive LC-MS/MS method for lenvatinib quantification in human plasma for therapeutic drug monitoring | PLOS One [journals.plos.org]

- 3. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. doaj.org [doaj.org]

- 5. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lenvatinib-d4 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Lenvatinib-d4 as an internal standard in pharmacokinetic (PK) studies of Lenvatinib. The methodologies outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Lenvatinib in biological matrices.

Introduction

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[1] Pharmacokinetic studies are crucial to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which informs dosing regimens and helps in managing drug-drug interactions. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS.[2][3][4] It mimics the physicochemical properties of the analyte, Lenvatinib, thus accounting for variability during sample preparation and analysis, leading to accurate and precise quantification.[2][4]

Quantitative Pharmacokinetic Parameters of Lenvatinib

The following tables summarize key pharmacokinetic parameters of Lenvatinib from various clinical studies. These values can serve as a reference for expected outcomes in future PK studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Lenvatinib

| Parameter | Value | Population | Reference |

| Cmax (ng/mL) | 293 (Geometric Mean) | Chinese Patients with Solid Tumors | [5] |

| Tmax (h) | 2.0 (Median) | Chinese Patients with Solid Tumors | [5] |

| AUC0–24 h (ng•h/mL) | 3220 (Geometric Mean) | Chinese Patients with Solid Tumors | [5] |

| Terminal Half-Life (t1/2) (h) | ~28 | Healthy Subjects and Cancer Patients | [6] |

| Apparent Oral Clearance (CL/F) (L/h) | 4.2 - 7.1 | Healthy Subjects and Cancer Patients | [6] |

| Apparent Volume of Distribution (Vz/F) (L) | 50.5 - 163.0 | Healthy Subjects and Cancer Patients | [6] |

Table 2: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of Lenvatinib

| Parameter | Value | Population | Reference |

| Css, max (ng/mL) | 258 (Geometric Mean) | Chinese Patients with Solid Tumors | [5] |

| tss, max (h) | 4.0 (Median) | Chinese Patients with Solid Tumors | [5] |

| AUC0–24 h (ng•h/mL) | 3090 (Geometric Mean) | Chinese Patients with Solid Tumors | [5] |

| Cmax (ng/mL) at 12 mg QD | 291 | Patients with Solid Tumors | [7] |

| C24 (ng/mL) at 12 mg QD | 22.3 | Patients with Solid Tumors | [7] |

| AUC (ng*h/mL) at 12 mg QD | 2059 | Patients with Solid Tumors | [7] |

Experimental Protocol: Quantification of Lenvatinib in Human Plasma using LC-MS/MS with this compound

This protocol details a validated method for the determination of Lenvatinib concentrations in human plasma.

Materials and Reagents

-

Lenvatinib reference standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source

Preparation of Stock and Working Solutions

-

Lenvatinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Lenvatinib reference standard in a suitable solvent (e.g., DMSO or Methanol).

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent.

-

Working Solutions: Prepare serial dilutions of the Lenvatinib stock solution in 50% acetonitrile to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a final concentration (e.g., 50 ng/mL) in acetonitrile. This solution will be used for protein precipitation.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and vortex to ensure homogeneity.

-

To a 50 µL aliquot of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard working solution (containing this compound).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation using protein precipitation.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that may require optimization based on the specific instrumentation used.

Table 3: Example Liquid Chromatography Conditions

| Parameter | Condition |

| Column | Zorbax Eclipse XDB-C18 (150×4.6 mm, 5 µm)[8] or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic (e.g., 80% B)[8] or a gradient program |

| Flow Rate | 0.6 mL/min[8] |

| Injection Volume | 5 - 10 µL |

| Column Temperature | 40°C |

| Run Time | 3-5 minutes |

Table 4: Example Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Lenvatinib) | m/z 427.1 → 370.1[8] |

| MRM Transition (this compound) | m/z 430.3 → 370.1[8] or m/z 432.1 → 370[9] |

| Collision Energy (CE) | Optimized for specific instrument |

| Source Temperature | 500°C |

Data Analysis and Quantification

-

Integrate the peak areas for both Lenvatinib and this compound for each sample, standard, and QC.

-

Calculate the peak area ratio of Lenvatinib to this compound.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

-

Determine the concentration of Lenvatinib in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: Logical workflow for quantitative data analysis.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

-

Selectivity and Specificity: No significant interference at the retention times of Lenvatinib and this compound.

-

Linearity: A linear relationship between concentration and response over a defined range (e.g., 10.20-501.60 pg/mL).[8]

-

Accuracy and Precision: Intra- and inter-day precision and accuracy should be within acceptable limits (typically ±15%, and ±20% for the Lower Limit of Quantification, LLOQ).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Recovery: The efficiency of the extraction process.

-

Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, and long-term).

Lenvatinib Signaling Pathway

While not directly part of the pharmacokinetic protocol, understanding the mechanism of action of Lenvatinib is relevant for drug development professionals. Lenvatinib inhibits multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.

Caption: Lenvatinib inhibits multiple RTKs to block angiogenesis and tumor growth.

By following this detailed protocol and utilizing this compound as an internal standard, researchers can confidently and accurately quantify Lenvatinib in plasma samples, generating robust pharmacokinetic data essential for drug development and clinical research.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]

- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Population pharmacokinetic analysis of lenvatinib in healthy subjects and patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. UPLC-MS/MS method for the determination of Lenvatinib in rat plasma and its application to drug-drug interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Lenvatinib Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the sample preparation of Lenvatinib in biological matrices for quantitative analysis. The following sections detail various extraction techniques, their performance metrics, and step-by-step methodologies to ensure accurate and reproducible results in a research and development setting.

Introduction

Lenvatinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers.[1] Accurate determination of Lenvatinib concentrations in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.[2][3] Sample preparation is a critical step in the analytical workflow, aiming to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument, typically Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[4][5][6][7] The choice of sample preparation technique depends on the specific biological matrix, the required sensitivity, and the available resources. This document outlines the most common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation method is a balance between recovery, cleanliness of the extract, and throughput. The following tables summarize quantitative data from various studies to facilitate the comparison of different techniques for Lenvatinib analysis.

Table 1: Performance of Protein Precipitation (PPT) Methods for Lenvatinib Analysis

| Biological Matrix | Precipitation Solvent | Extraction Recovery (%) | Matrix Effect (%) | LLOQ (ng/mL) | Reference |

| Human Plasma | Acetonitrile | 66.8 | 15.7 | 9.6 | [8][9][10] |

| Human Plasma | Acetonitrile | ≥ 95.6 | CV% ≤ 2.8 | 0.50 | [3][11] |

| Rat Plasma | Acetonitrile | Not Reported | 100.3 - 106.79 | 0.2 | [12] |

Table 2: Performance of Liquid-Liquid Extraction (LLE) Methods for Lenvatinib Analysis